Superior Antifungal Potency: Glyceryl Monocaprylate (C8) Achieves MIC of 500 ppm vs. ~1000 ppm for Undecylenic Acid Esters Against Malassezia pachydermatis
Glyceryl monocaprylate (C8 component of glyceryl caprylate-caprate) exhibits approximately 2-fold greater antifungal potency than undecylenic acid esters against Malassezia pachydermatis, a yeast implicated in canine and feline dermatitis [1]. The lowest MICs (500 ppm after 14 days of incubation) were obtained applying glyceryl monocaprylate and 3-hydroxypropyl caprylate, while the corresponding esters of undecylenic acid showed nearly twice the value [1]. Furthermore, nine azole-resistant M. pachydermatis strains isolated from dogs with treatment failures showed MIC values comparable to other strains and no resistance to monohydric fatty acid esters, indicating retained efficacy where conventional antifungals fail [1].
| Evidence Dimension | Antifungal potency (MIC) |
|---|---|
| Target Compound Data | Glyceryl monocaprylate: MIC 500 ppm (14-day incubation) |
| Comparator Or Baseline | Undecylenic acid esters: MIC nearly twice the value (~1000 ppm) |
| Quantified Difference | ~2-fold lower MIC (superior potency) |
| Conditions | Agar dilution test; 17 M. pachydermatis strains including 9 azole-resistant isolates; 14-day incubation |
Why This Matters
For veterinary topical formulations and pet care products, this ~2-fold potency advantage translates to lower effective concentrations, reduced ingredient cost per unit, and preserved efficacy against azole-resistant strains that would otherwise require alternative therapeutic approaches.
- [1] Koch C, Nordzieke S, et al. Medium-chain fatty acid esters are effective even in azole-resistant Malassezia pachydermatis. Mycoses. 2022;65(12):1188-1193. View Source
